Thieno[2,3-b]pyridine-5-carboxamide
Overview
Description
Thieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused thiophene and pyridine ring system. The presence of these rings imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine-5-carboxamide is a potent compound with significant anti-proliferative activity . It has been found to interact with glycosphingolipids (GSLs) and Lysine Specific Demethylase 1 (LSD1) , which play crucial roles in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound interacts with its targets in a specific manner. It has been reported to have an impact on glycosphingolipid expression . In the case of LSD1, it acts as an inhibitor, disrupting the normal function of this enzyme . The exact interaction mechanism with these targets is still under investigation.
Biochemical Pathways
The compound’s interaction with glycosphingolipids and LSD1 affects multiple biochemical pathways. For instance, it influences the glycosphingolipid metabolic pathway . By inhibiting LSD1, it impacts histone methylation processes , which are crucial for gene expression regulation .
Result of Action
This compound exhibits significant anti-proliferative activity. It has been shown to induce cytotoxicity and apoptosis in cancer cell lines . Specifically, treatment with this compound reduced the percentage of cancer stem cells compared to non-treated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones, which can be further transformed into thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized under basic conditions to yield the desired thieno[2,3-b]pyridine compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Thieno[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Both compounds share a fused thiophene ring, but thieno[3,2-d]pyrimidine has a pyrimidine ring instead of a pyridine ring.
Benzo[4,5]thieno[2,3-b]pyridine: This compound includes an additional benzene ring fused to the thieno[2,3-b]pyridine scaffold, which can alter its electronic properties and biological activity.
Uniqueness: this compound is unique due to its specific interaction with PI-PLC and its potent anti-proliferative activity against certain cancer cell lines . This makes it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
thieno[2,3-b]pyridine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(11)6-3-5-1-2-12-8(5)10-4-6/h1-4H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOXCIRHGHAVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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